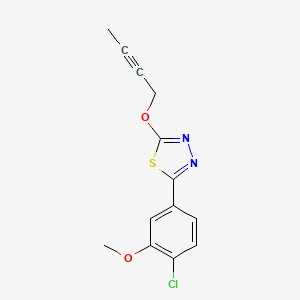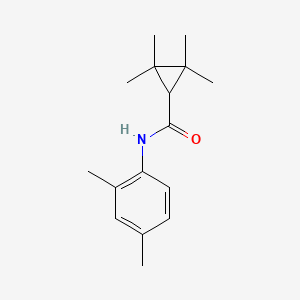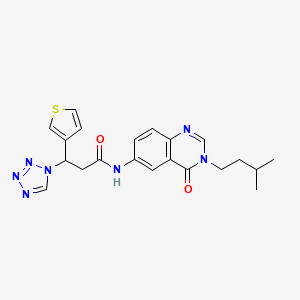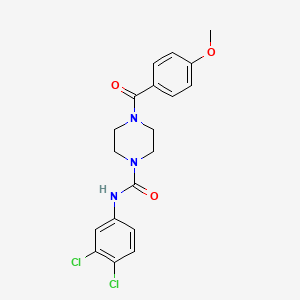
2',5-bi-1H-benzimidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5-bi-1H-benzimidazole-2-thiol: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound features a unique structure where two benzimidazole rings are connected through a sulfur atom, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-bi-1H-benzimidazole-2-thiol typically involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production methods for 2’,5-bi-1H-benzimidazole-2-thiol are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5-bi-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2’,5-bi-1H-benzimidazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used as a corrosion inhibitor for metals, protecting them from aggressive environments
Mécanisme D'action
The mechanism of action of 2’,5-bi-1H-benzimidazole-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Scavenging: The thiol group can scavenge reactive oxygen species, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
- 1H-benzimidazole-2-thiol
- 2-mercaptobenzimidazole
- 5-nitro-benzimidazole-2-thiol
- 5-amino-benzimidazole-2-thiol
Comparison: 2’,5-bi-1H-benzimidazole-2-thiol is unique due to its bi-benzimidazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits enhanced stability and a broader range of biological activities .
Propriétés
Formule moléculaire |
C14H10N4S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
5-(1H-benzimidazol-2-yl)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-17-11-6-5-8(7-12(11)18-14)13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16)(H2,17,18,19) |
Clé InChI |
PMULPJVHKYMKKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)NC(=S)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13372650.png)
![N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B13372652.png)
![2,2-Dimethyl-1-(4-{2-[(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]hydrazino}phenyl)-1-propanone](/img/structure/B13372660.png)
![4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13372663.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)

![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
